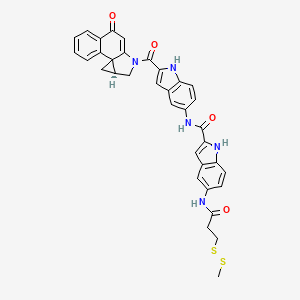
DC10SMe
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
DC10SMe is a DNA alkylating agent that is primarily used in the synthesis of antibody-drug conjugates (ADCs). It exhibits potent cytotoxicity against various cancer cell lines, including Ramos, Namalwa, and HL60/s cells, with IC50 values of 15 pM, 12 pM, and 12 pM, respectively . The compound’s ability to form DNA adducts makes it a valuable tool in targeted cancer therapies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
DC10SMe is synthesized through a series of chemical reactions that involve the formation of a cyclopropyl group and subsequent alkylation. The synthetic route typically includes the following steps:
- Formation of the cyclopropyl group.
- Alkylation with an adenine residue to form a DNA adduct .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the compound is generally produced under controlled laboratory conditions to ensure high purity and efficacy. The production process involves stringent quality control measures to maintain the compound’s integrity and potency .
Analyse Chemischer Reaktionen
Types of Reactions
DC10SMe primarily undergoes alkylation reactions. It is an active cyclopropyl form that undergoes N-3 alkylation with an adenine residue, forming a DNA adduct .
Common Reagents and Conditions
The alkylation reactions involving this compound typically require:
- Cyclopropyl group formation reagents.
- Adenine residues for alkylation.
- Controlled laboratory conditions to ensure the stability and reactivity of the compound .
Major Products Formed
The major product formed from the reaction of this compound is a DNA adduct, which is crucial for its function as a DNA alkylating agent in targeted cancer therapies .
Wissenschaftliche Forschungsanwendungen
DC10SMe has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a reagent in the synthesis of complex organic molecules.
Biology: Employed in studies involving DNA damage and repair mechanisms.
Medicine: Integral in the development of antibody-drug conjugates for targeted cancer therapies.
Industry: Utilized in the production of specialized pharmaceuticals and research chemicals
Wirkmechanismus
DC10SMe exerts its effects through DNA alkylation. The compound undergoes N-3 alkylation with an adenine residue, forming a DNA adduct. This adduct disrupts the DNA structure, leading to cell cycle arrest and apoptosis in cancer cells. The molecular targets of this compound include DNA strands, where it forms covalent bonds, thereby inhibiting DNA replication and transcription .
Vergleich Mit ähnlichen Verbindungen
DC10SMe is unique in its potent DNA alkylating properties and its application in antibody-drug conjugates. Similar compounds include:
Duocarmycins: Another class of DNA alkylators used in ADCs.
Calicheamicins: DNA minor groove binders with similar cytotoxic properties.
Pyrrolobenzodiazepines: DNA crosslinkers used in targeted cancer therapies
This compound stands out due to its specific alkylation mechanism and its high potency against cancer cells, making it a valuable compound in the development of targeted cancer treatments.
Eigenschaften
Molekularformel |
C35H29N5O4S2 |
|---|---|
Molekulargewicht |
647.8 g/mol |
IUPAC-Name |
5-[3-(methyldisulfanyl)propanoylamino]-N-[2-[(13S)-8-oxo-11-azatetracyclo[8.4.0.01,13.02,7]tetradeca-2,4,6,9-tetraene-11-carbonyl]-1H-indol-5-yl]-1H-indole-2-carboxamide |
InChI |
InChI=1S/C35H29N5O4S2/c1-45-46-11-10-32(42)36-22-6-8-26-19(12-22)14-28(38-26)33(43)37-23-7-9-27-20(13-23)15-29(39-27)34(44)40-18-21-17-35(21)25-5-3-2-4-24(25)30(41)16-31(35)40/h2-9,12-16,21,38-39H,10-11,17-18H2,1H3,(H,36,42)(H,37,43)/t21-,35?/m1/s1 |
InChI-Schlüssel |
LMJIHUHQBTUVRR-HPUOVZDUSA-N |
Isomerische SMILES |
CSSCCC(=O)NC1=CC2=C(C=C1)NC(=C2)C(=O)NC3=CC4=C(C=C3)NC(=C4)C(=O)N5C[C@H]6CC67C5=CC(=O)C8=CC=CC=C78 |
Kanonische SMILES |
CSSCCC(=O)NC1=CC2=C(C=C1)NC(=C2)C(=O)NC3=CC4=C(C=C3)NC(=C4)C(=O)N5CC6CC67C5=CC(=O)C8=CC=CC=C78 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


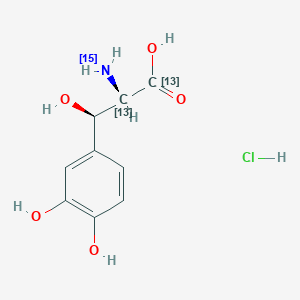
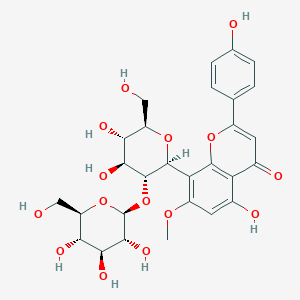
![[(3R,6R)-6-[4-[[4-(diaminomethylideneamino)phenyl]methylcarbamoyl]piperazine-1-carbonyl]oxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl] 4-[[4-(diaminomethylideneamino)phenyl]methylcarbamoyl]piperazine-1-carboxylate;hydrochloride](/img/structure/B15144890.png)
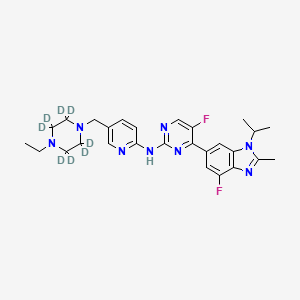
![N-[2-(o-Methoxyphenoxy)ethyl]phthalimide-d3](/img/structure/B15144908.png)
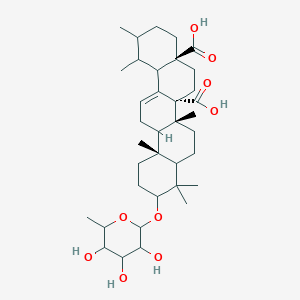
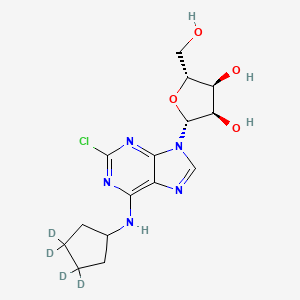
![2-[[2-[3-[[4-[2-(4-chloro-3,5-dimethylphenoxy)ethoxy]phenyl]methyl]-2,5-dioxoimidazolidin-1-yl]acetyl]amino]-N-(4-chloro-3-nitrophenyl)sulfonyl-3-[4-[(4-chlorophenyl)methoxy]phenyl]propanamide](/img/structure/B15144922.png)
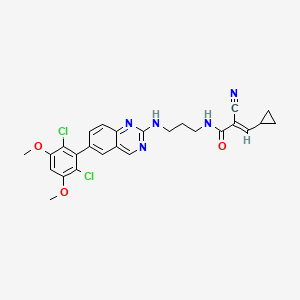
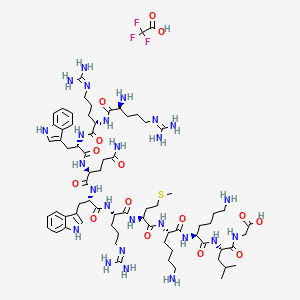
![(3R,4S,5S,6R)-2-[[(3S,8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol;(3R,4S,5S,6R)-2-[[(3S,8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylhept-6-en-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B15144932.png)
![tetrasodium;[difluoro(phosphonato)methyl]-[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(2-oxo-4-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl]oxyphosphinate](/img/structure/B15144934.png)
![(3aS,7aR)-4-hydroxy-5-[(2S)-5-hydroxypentan-2-yl]-6-methyl-3-methylidene-3a,4,7,7a-tetrahydro-1-benzofuran-2-one](/img/structure/B15144949.png)
![(1R,8R,10S)-5,11,11-trimethyl-16-oxatetracyclo[6.6.2.01,10.02,7]hexadeca-2(7),3,5-trien-4-ol](/img/structure/B15144954.png)
